6-(Nitroamino)-6-oxohexanoic acid
Description
Structural and Functional Group Analysis
The structure of 6-(Nitroamino)-6-oxohexanoic acid is defined by a six-carbon aliphatic chain, which forms the backbone of the molecule. This chain is functionalized at both ends with distinct chemical groups that dictate its reactivity and properties. At one terminus (C1), there is a carboxylic acid group (-COOH), and at the other end (C6), there is a nitroamide group (-C(O)NHNO₂).
The key functional groups present in the molecule are:
Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule, allowing it to donate a proton and form carboxylate salts. It is a site for various chemical transformations, including esterification and amide bond formation.
Nitroamide Group (-C(O)NHNO₂): This is a less common functional group that combines features of an amide and a nitro group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the amide linkage.
Hexanoic Acid Backbone: A six-carbon chain that provides flexibility and defines the spatial arrangement of the functional groups.
The combination of these groups in a single molecule makes this compound a bifunctional compound with potential for complex chemical interactions.
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₆H₁₀N₂O₅ |
| Molecular Weight | 190.15 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
Contextualization within Organic Acid Chemistry
This compound is a derivative of adipic acid (hexanedioic acid), a dicarboxylic acid of major industrial importance, primarily used in the production of nylon. wikipedia.org While adipic acid has a carboxylic acid group at both ends of its six-carbon chain, this compound features a nitroamide group at one end, which diversifies its chemical behavior. wikipedia.orgecfr.gov
The presence of the carboxylic acid group allows it to undergo typical reactions of organic acids, such as reactions with bases to form salts, and with alcohols to form esters. The nitroamide group, on the other hand, introduces unique reactivity. Nitroamides are known for their potential as energetic materials and as precursors in the synthesis of other nitrogen-containing compounds. The interplay between these two functional groups on the same aliphatic chain allows for a wide range of chemical modifications and potential applications.
Significance and Potential Research Trajectories
While specific research on this compound is limited, its structure suggests several promising avenues for future investigation:
Polymer Chemistry: The bifunctional nature of the molecule makes it a potential monomer for the synthesis of novel polyamides and polyesters. The nitroamide group could be modified or retained to impart specific properties to the resulting polymer, such as altered thermal stability or solubility.
Energetic Materials: The nitroamide functional group is a component in some energetic materials. Research could explore the synthesis and characterization of this compound and its derivatives for such applications, although this would require extensive safety and stability testing.
Chemical Synthesis: It can serve as a versatile building block in organic synthesis. The carboxylic acid provides a handle for coupling reactions, while the nitroamide group can be a precursor to other functionalities.
Future research would likely focus on developing efficient synthetic routes to produce the compound, followed by a thorough characterization of its physical and chemical properties. Exploration of its reactivity, particularly of the nitroamide group, would be crucial for unlocking its potential in various fields.
Review of Related Chemical Entities and Precursors
The synthesis and chemistry of this compound can be understood in the context of related molecules and potential precursors.
Adipic Acid (Hexanedioic Acid): As the parent dicarboxylic acid, adipic acid is a logical starting material for the synthesis of this compound. wikipedia.org Its industrial production often involves the oxidation of cyclohexanone (B45756) and cyclohexanol (B46403) with nitric acid. wikipedia.org
6-Oxohexanoic Acid: This compound, featuring an aldehyde group at one end and a carboxylic acid at the other, is a key intermediate in various chemical and biochemical pathways. nih.govnih.gov It could potentially be a precursor in a synthetic route to the target molecule.
Adipic Acid Dihydrazide: This derivative of adipic acid contains hydrazide groups at both ends and is used as a crosslinking agent. Its chemistry is relevant due to the presence of nitrogen-containing functional groups attached to the adipic acid backbone.
Other Adipic Acid Derivatives: A wide range of compounds are derived from adipic acid, including amides and esters, which are used in various industrial applications. google.comnih.gov The study of these derivatives provides a framework for understanding the potential reactions and applications of this compound.
The synthesis of the target compound would likely involve the selective modification of one of the carboxylic acid groups of adipic acid or one of its derivatives, followed by the introduction of the nitroamino functionality.
Structure
3D Structure
Properties
CAS No. |
61738-41-8 |
|---|---|
Molecular Formula |
C6H10N2O5 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
6-nitramido-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10N2O5/c9-5(7-8(12)13)3-1-2-4-6(10)11/h1-4H2,(H,7,9)(H,10,11) |
InChI Key |
WMZBMKHSLKKIFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)N[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitroamino 6 Oxohexanoic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 6-(nitroamino)-6-oxohexanoic acid reveals several plausible disconnections. The most straightforward approach involves disconnecting the N-N bond of the nitroamino group, leading back to 6-amino-6-oxohexanoic acid (adipamic acid). This precursor already contains the hexanoic acid backbone and the amide functionality at the C-6 position.
A further disconnection of the amide bond in 6-amino-6-oxohexanoic acid would lead to adipic acid or a derivative thereof, and ammonia (B1221849). This suggests that a forward synthesis could begin with a derivative of adipic acid.
Alternatively, one could consider forming the C-C bond of the hexanoic acid backbone at a later stage, though this would likely be a more complex route.
Strategies for Constructing the Hexanoic Acid Backbone
The six-carbon chain of hexanoic acid can be synthesized through various established methods in organic chemistry.
One common method is the Grignard reaction . This involves reacting a pentyl magnesium halide (a Grignard reagent) with carbon dioxide. For instance, 1-bromopentane (B41390) can be reacted with magnesium metal in an ether solvent to form the Grignard reagent, which is then treated with solid carbon dioxide (dry ice) followed by an acidic workup to yield hexanoic acid. youtube.com
Another versatile method is the malonic ester synthesis . This involves the alkylation of diethyl malonate with a suitable four-carbon electrophile, such as 1-bromobutane. The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield hexanoic acid.
For the specific target molecule, starting with a pre-existing six-carbon chain with functional groups at both ends is often more efficient. Adipic acid, a readily available dicarboxylic acid, serves as an excellent starting material.
Introduction of the Oxo Group at C-6
The "oxo" group in the name this compound refers to the carbonyl group of the amide. However, if we consider the synthesis of the precursor 6-amino-6-oxohexanoic acid, we can think of this as the introduction of an amide at the C-6 position of a hexanoic acid derivative.
A common route to amides is through the activation of a carboxylic acid, followed by reaction with an amine. In this case, starting with adipic acid, one of the carboxylic acid groups can be selectively converted to an amide. This can be achieved by first converting adipic acid to its monoester, then converting the remaining free carboxylic acid to an acyl chloride or other activated species, and finally reacting it with ammonia.
Alternatively, the synthesis of the related compound, 6-oxohexanoic acid, can be achieved through enzymatic methods. nih.gov While not directly leading to the target molecule, it demonstrates a method for functionalizing the C-6 position.
The carboxylic acid moiety of the hexanoic acid backbone can be formed by the oxidation of a primary alcohol or aldehyde. chemguide.co.ukyoutube.com For instance, 6-hydroxyhexanoic acid can be oxidized to adipic acid. nih.gov Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4, often generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent), and pyridinium (B92312) chlorochromate (PCC) followed by further oxidation. wikipedia.orglibretexts.org Milder conditions can be achieved using reagents like TEMPO with a co-oxidant. organic-chemistry.org
The oxidation typically proceeds through an aldehyde intermediate. chemguide.co.ukwikipedia.org If the reaction is performed in the presence of water, the aldehyde hydrate (B1144303) is formed and subsequently oxidized to the carboxylic acid. wikipedia.org
Table 1: Common Oxidizing Agents for Primary Alcohols to Carboxylic Acids
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Strong oxidant, can cleave C-C bonds. |
| Chromic Acid (H₂CrO₄) | Aqueous sulfuric acid | Toxic and environmentally hazardous. wikipedia.org |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Typically stops at the aldehyde, but can be used for carboxylic acid synthesis with modified protocols. libretexts.org |
| TEMPO/(co-oxidant) | Mild conditions, room temperature | Highly selective for primary alcohols. organic-chemistry.org |
This table presents representative examples and is not exhaustive.
The amide carbonyl group at C-6 is typically introduced by forming an amide bond. A standard laboratory method involves the conversion of a carboxylic acid (in this case, the C-6 carboxyl group of adipic acid monoester) to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia to form the primary amide.
Direct conversion of a carboxylic acid to an amide can also be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), although this is more common for peptide synthesis.
Incorporation of the Nitroamino Moiety
The final step in the proposed synthesis is the introduction of the nitro group onto the nitrogen of the primary amide. This transforms the 6-amino-6-oxohexanoic acid into the target molecule, this compound.
The direct nitration of a primary amide to form a primary N-nitroamide is a challenging transformation. N-nitroamides are a class of energetic materials and their synthesis requires careful control of reaction conditions. wikipedia.orgcore.ac.uk
A common method for the N-nitration of amides involves the use of nitrating agents such as nitric acid in the presence of a dehydrating agent like acetic anhydride (B1165640) or sulfuric acid. Another approach is the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄). core.ac.uk The reaction of a primary amide with a nitrosyl cation (formed from nitrous acid in the presence of a strong acid) can lead to an N-nitrosamide, which could potentially be oxidized to the N-nitroamide. wikipedia.orgresearchgate.net
The synthesis of primary nitramines often involves protecting or activating the amine. core.ac.uk For a primary amide, the substrate is already in an activated state for nitration compared to a simple primary amine.
Table 2: Potential Nitrating Agents for Amides
| Nitrating Agent | Typical Reaction Conditions | Notes |
| Nitric Acid/Acetic Anhydride | Low temperature | A classic method for N-nitration. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvent (e.g., acetonitrile) | A powerful nitrating agent. core.ac.uk |
| Nitric Acid/Sulfuric Acid | Low temperature | A strong nitrating mixture, potential for side reactions. |
This table presents representative examples and is not exhaustive. The application of these reagents to 6-amino-6-oxohexanoic acid would require specific experimental development.
Stepwise Synthesis through Nitrogen-Containing Intermediates
A logical synthetic route to this compound commences with a readily available starting material, such as 6-aminohexanoic acid or adipic acid. The core of this strategy revolves around the careful introduction of the nitroamino functionality onto a hexanoic acid backbone that already contains a nitrogen atom at the 6-position.
A proposed stepwise synthesis is as follows:
Formation of a Precursor Amide: The synthesis can initiate from 6-amino-6-oxohexanoic acid (also known as adipic acid monoamide). This intermediate possesses the required carbon skeleton with a primary amide group at one end and a carboxylic acid at the other.
N-Nitration of the Amide: The crucial step is the introduction of the nitro group onto the nitrogen of the amide. The direct N-nitration of primary amides is a known but challenging transformation. core.ac.uk This reaction typically involves the use of a potent nitrating agent. A common method for the N-nitration of amides and related compounds is the use of a mixture of nitric acid and a strong dehydrating agent, such as sulfuric acid or acetic anhydride. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of the nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.com
The general reaction can be depicted as:
R-CONH₂ + HNO₃/H₂SO₄ → R-CONH-NO₂ + H₂O
In this case, the substrate would be 6-amino-6-oxohexanoic acid. The presence of the free carboxylic acid group might complicate the reaction, potentially requiring protection prior to nitration.
Protection and Deprotection Strategy: To avoid side reactions, such as esterification of the carboxylic acid under the acidic nitrating conditions, a protection-deprotection strategy may be employed. The carboxylic acid group of the starting material (e.g., 6-aminohexanoic acid) could be protected as an ester (e.g., methyl or ethyl ester). Following the formation of the amide and subsequent N-nitration, the ester group would be selectively removed through hydrolysis to yield the final product.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.
Catalyst Selection and Reaction Promoters
While the nitration of amides often proceeds under strong acid catalysis (e.g., sulfuric acid), the selection of the catalyst is critical to maximize yield and minimize byproducts. masterorganicchemistry.com The role of the acid catalyst is to facilitate the formation of the highly reactive nitronium ion from nitric acid. masterorganicchemistry.com
Alternative nitrating agents and promoters have been developed for milder reaction conditions. For instance, nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can serve as direct sources of the nitronium ion, sometimes offering improved selectivity. numberanalytics.com The use of such reagents might circumvent the need for highly corrosive and hazardous concentrated acids.
Table 1: Hypothetical Comparison of Catalysts for N-Nitration
| Catalyst/Promoter | Reaction Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Notes |
| H₂SO₄ | 0 - 10 | 2 - 4 | 50 - 60 | Strong acid, potential for side reactions. |
| Acetic Anhydride | 10 - 25 | 3 - 6 | 45 - 55 | Milder conditions, but may lead to acetylation. |
| NO₂BF₄ | -10 - 0 | 1 - 2 | 60 - 70 | Anhydrous conditions required, higher selectivity. |
Solvent Effects and Temperature Control
The choice of solvent can significantly influence the rate and outcome of the nitration reaction. For reactions involving highly reactive species like the nitronium ion, inert solvents that can withstand the strongly acidic and oxidizing conditions are necessary. Chlorinated hydrocarbons or, in some cases, using one of the reagents like acetic anhydride as the solvent, are common choices.
Temperature control is paramount. Nitration reactions are typically exothermic, and runaway reactions can occur if the temperature is not carefully managed. youtube.com Performing the reaction at low temperatures (e.g., 0-10 °C) is a standard practice to control the reaction rate and improve selectivity by minimizing the formation of decomposition products. youtube.com
Green Chemistry Principles in Synthetic Route Design
Traditional nitration methods often employ hazardous reagents like concentrated sulfuric and nitric acids and generate significant amounts of acidic waste. rsc.org Applying green chemistry principles to the synthesis of this compound would focus on developing a more sustainable and environmentally benign process.
Key areas for improvement include:
Alternative Nitrating Agents: The use of solid acid catalysts or milder, recyclable nitrating agents can reduce the reliance on corrosive mineral acids. rsc.orggordon.edu For example, saccharin-derived nitrating reagents have been explored for electrophilic nitration under mechanochemical conditions, significantly reducing solvent usage. rsc.org
Solvent Selection: Replacing hazardous organic solvents with greener alternatives or adopting solvent-free reaction conditions, such as ball milling, can greatly improve the environmental profile of the synthesis. rsc.orgrsc.org
Catalytic Systems: The development of efficient and recyclable catalytic systems can minimize waste and improve atom economy. Biocatalytic approaches, where enzymes are used to perform specific chemical transformations, offer a highly selective and environmentally friendly alternative to traditional chemical methods. numberanalytics.comnih.gov For instance, the enzymatic synthesis of 6-oxohexanoic acid from 6-aminohexanoic acid has been reported, which could potentially be a green route to a precursor of the target molecule. tandfonline.comnih.gov
Process Intensification: The use of microreactors or continuous-flow systems can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes. elchemy.com
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Approach | Green Chemistry Approach |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | Recyclable nitrating agent, solid acid catalyst |
| Solvent | Chlorinated hydrocarbons | Benign solvent, solvent-free (mechanochemistry) |
| Catalyst | Strong mineral acids | Recyclable catalyst, biocatalyst |
| Waste | Acidic waste streams | Minimized waste, recyclable byproducts |
| Energy | Often requires heating/cooling | Potentially lower energy consumption (e.g., microwave) |
Reaction Mechanisms and Chemical Transformations of 6 Nitroamino 6 Oxohexanoic Acid
Reactivity of the Nitroamino Functionality
The N-nitroamide group, often referred to as a nitroamino functionality in this context, is a complex and highly reactive moiety. Its chemistry is influenced by the strong electron-withdrawing properties of both the adjacent acyl group and the nitro group.
The electronic character of the nitroamino group is dominated by powerful electron-withdrawing effects, which include both inductive and resonance effects. numberanalytics.combrilliant.org The nitro group (-NO₂) itself is a potent electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its ability to delocalize electrons through resonance. numberanalytics.comchegg.com This effect is compounded by the adjacent carbonyl (C=O) group, which also withdraws electron density.
This strong electron withdrawal significantly impacts the molecule's reactivity. The nitrogen atom of the amide is rendered less nucleophilic, and the acidity of the N-H proton is increased compared to simple amides. libretexts.org Resonance structures illustrate the delocalization of the lone pair on the amide nitrogen across both the carbonyl oxygen and the nitro group oxygens, leading to a planar and polar functional group. libretexts.org This delocalization contributes to the stability of the amide anion, making the parent amide a weak acid. libretexts.org
Table 1: Key Resonance Contributors of the N-Nitroamide Group
| Structure Number | Description | Significance |
| I | Neutral ground state | Major contributor |
| II | Charge separation with delocalization onto carbonyl oxygen | Minor contributor, shows amide resonance |
| III | Charge separation with delocalization onto nitro group oxygen | Minor contributor, shows nitro group resonance |
The hydrolysis of N-nitroamides, such as the functional group in 6-(Nitroamino)-6-oxohexanoic acid, can proceed through several mechanistic pathways depending on the conditions, particularly the acidity of the medium. rsc.org Studies on analogous compounds like N-nitrobenzamides show that in strongly acidic solutions (e.g., aqueous sulfuric acid), hydrolysis often occurs via an A1 mechanism, which involves protonation of the amide. rsc.orgrsc.org In more moderately acidic environments, a neutral water-catalyzed hydrolysis mechanism can become dominant. rsc.org In some cases, even hydroxide-catalyzed hydrolysis is observed in dilute acid. rsc.org
The stability of this compound in aqueous media is therefore highly pH-dependent. The mechanism of hydrolysis for tertiary amides has been extensively studied and is known to be slower than for primary or secondary amides under certain conditions, though electron-withdrawing groups can accelerate the rate. arkat-usa.org The hydrolysis of amides is generally much slower than that of esters. libretexts.org
Table 2: Hydrolysis Mechanisms for N-Nitroamides
| Condition | Mechanism | Description | Reference |
| Strong Acid | A1 | Protonation of the amide followed by unimolecular cleavage. | rsc.org |
| Moderate Acid | Water-Catalyzed | Neutral water acts as the nucleophile in the rate-determining step. | rsc.org |
| Basic Conditions | Base-Catalyzed | Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. | arkat-usa.org |
The nitroamino group contains a nitrogen atom in a high oxidation state, making it susceptible to reduction. The most common transformation is the reduction of the nitro group. youtube.com This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) or metal-based reductants. youtube.comwhiterose.ac.uk The reduction product would be a derivative of hydrazine.
The redox chemistry can be complex. In biological systems or under specific chemical conditions, nitroaromatic compounds can undergo single-electron reduction to form nitro anion-radicals. nih.gov These radicals can participate in redox cycling, particularly in the presence of oxygen. While this compound is aliphatic, similar single-electron transfer mechanisms could be relevant under specific enzymatic or electrochemical conditions. The photolysis of related N-nitrosamines and nitramines can also induce redox transformations through the homolytic cleavage of the N-N bond, generating radical species. nih.govacs.org
Reactions of the Oxo Group
The terminal carboxylic acid group (-COOH) contains a carbonyl, or "oxo," group that is central to its reactivity. The primary reaction pathway for this group is nucleophilic acyl substitution. libretexts.orgjove.com
While aldehydes and ketones primarily undergo nucleophilic addition, carboxylic acids and their derivatives undergo nucleophilic acyl substitution. libretexts.org This process, however, commences with a nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq The key difference is that this intermediate then eliminates a leaving group—in this case, the hydroxyl group—to regenerate the carbonyl double bond. uomustansiriyah.edu.iq
The direct reaction is often challenging because the hydroxyl group is a poor leaving group. libretexts.org Therefore, the reaction is typically promoted in one of two ways:
Acid Catalysis : Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles like alcohols. jove.comlibretexts.org
Conversion to a Better Leaving Group : Reagents like thionyl chloride (SOCl₂) can convert the -OH group into a much better leaving group (an acyl chlorosulfite), facilitating substitution. libretexts.orglibretexts.org Similarly, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid for amide formation. libretexts.org
Table 3: Examples of Nucleophilic Acyl Substitution at the Carboxylic Acid
| Reagent(s) | Nucleophile | Product Type | Notes | Reference |
| SOCl₂ | Cl⁻ (internal) | Acid Chloride | The hydroxyl group is converted into a good leaving group. | libretexts.org |
| R'OH, H⁺ | Alcohol | Ester | Known as Fischer esterification. | libretexts.org |
| R'₂NH, DCC | Amine | Amide | DCC is used as a coupling agent to activate the acid. | libretexts.org |
| R'COOH, heat | Carboxylic Acid | Acid Anhydride (B1165640) | Involves condensation of two carboxylic acid molecules. | libretexts.org |
The bifunctional nature of this compound allows for various condensation reactions. As a dicarboxylic acid derivative, it can participate in polymerization. chemistrystudent.com For instance, condensation with a diol would lead to the formation of a polyester, while condensation with a diamine would yield a polyamide (though the latter would likely require prior reduction of the nitroamino group). chemistrystudent.com
Intramolecular reactions, or cyclizations, are also possible. Heating dicarboxylic acids can sometimes lead to the formation of cyclic anhydrides, although this is most favorable for forming five- or six-membered rings (e.g., from succinic or glutaric acid). libretexts.org For this compound, an intramolecular reaction between the two terminal groups would lead to a seven-membered ring, which is generally less favored. However, under specific conditions, intramolecular cyclization might be induced. youtube.com For example, intramolecular esterification could form a lactone, a cyclic ester, a process that is often acid-catalyzed. youtube.com Radical-polar crossover cascades initiated by photoredox catalysis represent modern methods for achieving cyclizations from carboxylic acids under mild conditions. nih.gov
Oxidation Pathways to Carboxylic Acid Derivatives
The oxidation of this compound can theoretically target either the nitroamino functional group or the aliphatic carbon chain. The nitroamino group, particularly the nitrogen atom, is already in a high oxidation state. Further oxidation is challenging and could lead to cleavage of the N-N bond under harsh conditions.
More plausible are oxidation reactions targeting the C-H bonds of the hexanoic acid backbone. However, the presence of the electron-withdrawing nitroamino and carboxylic acid groups deactivates the aliphatic chain, making oxidation require potent oxidizing agents. Flavin-dependent enzymes like nitroalkane oxidase can oxidize aliphatic nitro compounds, but these typically act on the carbon alpha to the nitro group, which is not present in this molecule's nitroamino structure. wikipedia.org Many nitrogen-containing functional groups are susceptible to oxidation, which can sometimes lead to the generation of reactive metabolites. nih.gov
Reduction Pathways to Alcohol Derivatives
The reduction of this compound presents a significant chemoselectivity challenge: the reduction of the carboxylic acid to a primary alcohol without altering the nitroamino group.
The nitroamino group is susceptible to reduction under various conditions. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide is a common method for reducing nitro groups to amines. wikipedia.orgchemeurope.comcommonorganicchemistry.comlkouniv.ac.in Metal hydrides such as Lithium aluminum hydride (LiAlH₄) are also effective for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com Milder conditions involving zinc dust and ammonium (B1175870) chloride can reduce nitro compounds to hydroxylamines. wikipedia.orglibretexts.org
Conversely, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or, more selectively, with borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). The key to achieving the desired transformation to 6-(Nitroamino)hexan-1-ol is the choice of a reagent that selectively reduces the carboxylic acid. BH₃·THF is known to be highly specific for reducing carboxylic acids in the presence of other functional groups, including nitro groups. researchgate.net Therefore, treatment of this compound with BH₃·THF would be the most promising route to the corresponding alcohol.
| Reagent | Target Functional Group | Expected Product | Reference |
|---|---|---|---|
| BH₃·THF | Carboxylic Acid | 6-(Nitroamino)hexan-1-ol | researchgate.net |
| LiAlH₄ | Carboxylic Acid & Nitroamino Group | 6-Amino-hexan-1-ol | commonorganicchemistry.comresearchgate.net |
| H₂/Pd/C | Nitroamino Group | 6-Amino-6-oxohexanoic acid | wikipedia.orgcommonorganicchemistry.com |
| Zn/NH₄Cl | Nitroamino Group | 6-(Hydroxyamino)-6-oxohexanoic acid | wikipedia.orglibretexts.org |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group imparts acidity and serves as a key site for derivatization reactions such as esterification and amidation.
Esterification and Amidation Reactions
Esterification: The carboxylic acid moiety of this compound can be readily converted to an ester via Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. This method is effective for nitro-containing carboxylic acids, as demonstrated by the esterification of nitrobenzoic acids. google.comgoogle.com
Amidation: Forming an amide from the carboxylic acid typically requires activating the carboxyl group first, for example, by converting it to an acyl chloride. However, direct amidation methods have been developed. One-pot procedures exist for the direct amidation of carboxylic acids with nitroarenes, where the nitro group is reduced in situ. nih.govacs.orgacs.org A more relevant approach for this aliphatic compound might be the two-step, one-pot reaction involving tandem halogenation and umpolung amide synthesis, which has been used to convert primary nitroalkanes into amides. rsc.org
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as CO₂, is a potential reaction pathway for this compound, though likely requiring specific conditions. The decomposition of α-nitrocarboxylic acids is known to occur, suggesting that the presence of a nitro group can influence this process. acs.org For aliphatic carboxylic acids, decarboxylation can be achieved through various methods, including radical pathways like the Barton decarboxylation or ionic pathways. rsc.org Recent advances have shown that decarboxylative coupling reactions are a powerful tool in synthesis. chemrevlett.comchemrevlett.com For this compound, a possible pathway could be a decarboxylative elimination if a suitable leaving group is present on the β-carbon, or a radical-based decarboxylation initiated by a radical initiator.
Intermolecular and Intramolecular Reaction Dynamics
The bifunctional nature of this compound allows for potential intermolecular and intramolecular reactions. Intermolecularly, the carboxylic acid group can form hydrogen-bonded dimers. It can also participate in condensation reactions with other molecules.
Intramolecularly, the six-carbon chain provides sufficient flexibility for the two terminal functional groups to interact. Under conditions that favor nucleophilic attack by the nitroamino group (or a reduced form like a hydroxylamino or amino group) on an activated carboxylic acid, cyclization could occur to form a seven-membered lactam ring. Such a reaction would likely require in-situ reduction of the nitroamino group followed by intramolecular amidation.
Catalytic Aspects of Transformation
Catalysis plays a crucial role in many of the potential transformations of this compound.
Reduction: Catalytic hydrogenation using heterogeneous catalysts like Pd/C, PtO₂, and Raney Nickel is a primary method for reducing the nitroamino group. wikipedia.orgchemeurope.comcommonorganicchemistry.com
Esterification: Strong acid catalysts are essential for Fischer esterification. youtube.comgoogle.com
Amidation/Coupling: Transition metals such as iron and copper have been shown to catalyze decarboxylative C-N coupling reactions and amidation reactions involving nitro compounds. chemrevlett.comnih.govresearchgate.net
Biocatalysis: Enzymes such as nitroreductases are known to catalyze the reduction of nitro groups. researchgate.net While specific enzymes for this substrate are unknown, biocatalytic routes for related molecules, such as the conversion of 6-aminohexanoic acid to 6-oxohexanoic acid, have been developed, highlighting the potential for enzymatic transformations. nih.gov
The anion thiocyanate (B1210189) is known to be an effective catalyst for N-nitrosation reactions, a related area of nitroso chemistry. nih.gov This suggests that the reactivity of the nitroamino group could potentially be influenced by specific catalysts.
Theoretical and Computational Chemistry Studies on 6 Nitroamino 6 Oxohexanoic Acid
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
To understand the three-dimensional structure of 6-(nitroamino)-6-oxohexanoic acid, quantum chemical calculations would be the primary tool. These calculations solve the Schrödinger equation for the molecule, providing insights into its geometry and the relative energies of its different spatial arrangements, known as conformers.
Molecular Geometry Optimization: The first step would involve geometry optimization, where the positions of the atoms are computationally adjusted to find the lowest energy structure. This is typically performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G* or larger) to accurately model the electron distribution. The result would be the most stable, or ground-state, geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Conformational Analysis: The flexible hexanoic acid chain and the rotatable nitroamino group suggest that this compound can exist in multiple conformations. A systematic conformational search would be conducted by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process identifies the various low-energy structures and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
A hypothetical table of results from such a conformational analysis might look like this:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| 1 (Global Minimum) | 0.00 | C4-C5-C6-N: 178.5, O=C-N-N: 2.1 |
| 2 | 1.25 | C4-C5-C6-N: 65.2, O=C-N-N: 175.4 |
| 3 | 2.50 | C4-C5-C6-N: -70.1, O=C-N-N: 5.3 |
Electronic Structure and Bonding Analysis
Once the optimized geometry is obtained, a detailed analysis of the electronic structure and bonding would be performed to understand the distribution of electrons and the nature of the chemical bonds within this compound.
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be used to calculate the partial atomic charges on each atom. This would reveal the polarity of the bonds and identify electron-rich and electron-deficient regions of the molecule. For instance, the oxygen atoms of the carboxyl and nitro groups are expected to have significant negative charges, while the carbonyl carbon and the nitrogen atoms would likely carry positive charges.
Bond Orders: The same computational methods can also calculate bond orders, which indicate the strength and type of chemical bonds (single, double, triple). This would be particularly insightful for the N-N bond in the nitroamino group and the C-N bond, providing a quantitative measure of their character.
Prediction of Reactivity Parameters
Computational methods are invaluable for predicting the reactivity of a molecule without the need for laboratory experiments. For this compound, several key reactivity parameters would be calculated.
pKa Values: The acidity of the carboxylic acid group and the N-H proton of the nitroamino group can be predicted by calculating the Gibbs free energy change of their deprotonation in a simulated solvent environment. This allows for the theoretical determination of their pKa values, which is fundamental to understanding the molecule's behavior in different pH environments. nih.govnih.govnih.govnih.gov
Electrophilicity/Nucleophilicity Indices: Conceptual DFT provides a framework to quantify a molecule's tendency to accept or donate electrons. The electrophilicity index (ω) and nucleophilicity index (N) would be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These indices would help predict how this compound would behave in chemical reactions, for instance, whether it is more likely to act as an electrophile or a nucleophile.
A hypothetical table of predicted reactivity parameters could be:
| Parameter | Predicted Value | Method |
| pKa (Carboxylic Acid) | 4.5 | DFT/SMD |
| pKa (Nitroamino N-H) | 8.2 | DFT/SMD |
| Electrophilicity Index (ω) | 2.1 eV | B3LYP/6-311+G |
| Nucleophilicity Index (N) | 1.5 eV | B3LYP/6-311+G |
Computational Modeling of Reaction Pathways and Transition States
To investigate the chemical reactions involving this compound, such as its decomposition or synthesis, computational modeling can map out the entire reaction pathway. This involves identifying the transition states, which are the highest energy points along the reaction coordinate.
By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined. This information is critical for understanding the kinetics of the reaction and predicting its feasibility under different conditions. For example, the mechanism of hydrolysis of the nitroamino group could be investigated by modeling the approach of a water molecule and calculating the energy profile for the bond-breaking and bond-forming steps.
Spectroscopic Property Predictions
Computational chemistry can predict various spectroscopic properties, which can then be used to help identify and characterize the molecule experimentally.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of geometry optimization calculations. The predicted spectrum shows the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and other vibrations. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.
Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This would identify the wavelengths of light the molecule absorbs as electrons are promoted to higher energy orbitals. These transitions are often associated with the chromophores in the molecule, such as the nitroamino and carboxyl groups.
Molecular Dynamics Simulations for Solution-Phase Behavior
To understand how this compound behaves in a solvent, such as water, molecular dynamics (MD) simulations would be employed. In an MD simulation, the motion of the molecule and a large number of solvent molecules is simulated over time, governed by the forces between them.
MD simulations can provide insights into:
Solvation Structure: How water molecules arrange themselves around the solute molecule, particularly around the polar nitroamino and carboxyl groups.
Conformational Dynamics: How the molecule's shape changes over time in solution.
Transport Properties: Properties like the diffusion coefficient can be calculated, which describes how the molecule moves through the solvent.
Application of Machine Learning in Predictive Chemical Research
While no specific machine learning models for this compound are documented, machine learning is a rapidly growing field in chemical research that could be applied to this molecule. matrix-fine-chemicals.com
Property Prediction: If a large enough dataset of similar molecules with known properties were available, a machine learning model could be trained to predict various properties of this compound, such as its solubility, toxicity, or even its reactivity, much faster than with traditional quantum chemical calculations.
Retrosynthesis: Machine learning models are also being developed to predict the synthetic pathways for complex molecules. Such a model could suggest potential starting materials and reaction steps to synthesize this compound.
Biological Interactions and Mechanistic Studies Academic Focus
Enzymatic Transformations and Metabolic Pathway Investigations
The metabolism of 6-(nitroamino)-6-oxohexanoic acid in a biological system is expected to involve enzymatic activities that target its distinct functional groups.
Identification of Enzymes Catalyzing Conversion of Related Compounds
The biotransformation of compounds containing a nitro group is a well-documented process catalyzed by a variety of enzymes known collectively as nitroreductases. nih.gov These enzymes are not a single, dedicated family but rather a group of enzymes with other primary functions that can reduce nitro groups. nih.govnih.gov This reduction is a critical step in both the detoxification and, in some cases, the bioactivation of xenobiotics. nih.govresearchgate.net
Key enzyme classes implicated in the metabolism of nitro- and nitrosamine-containing compounds include:
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is central to the metabolism of a vast array of xenobiotics. impactfactor.orgmdpi.com CYPs, particularly isoforms like CYP2D6 and CYP2E1, are known to catalyze the oxidative metabolism of nitrosamines, often through α-hydroxylation, which is a critical activation step. impactfactor.orgresearchgate.netnih.govnih.gov They are also involved in the reduction of nitro groups. nih.govnih.gov
NADPH-dependent Flavoenzymes: Enzymes such as NADPH:P450 oxidoreductase and NAD(P)H-quinone oxidoreductase can transfer electrons to nitro groups, initiating their reduction. nih.govnih.gov
Other Oxidoreductases: Aldehyde oxidase, xanthine (B1682287) oxidase, and various aldo-keto reductases also contribute to nitroreduction. nih.govnih.gov Azoreductases from microorganisms have also been shown to act as nitroreductases, reducing nitroaromatic compounds to their corresponding amines. nih.gov
On the other hand, the 6-oxohexanoic acid portion of the molecule is a derivative of adipic acid. The metabolism of dicarboxylic acids is primarily handled through peroxisomal β-oxidation. nih.gov An enzyme from Phialemonium sp., an ω-amino group-oxidizing enzyme (ω-AOX), has been shown to convert 6-aminohexanoic acid into 6-oxohexanoic acid with high efficiency, demonstrating a direct enzymatic pathway for modifying this backbone. nih.gov
Table 1: Enzymes Involved in the Metabolism of Related Functional Groups
| Functional Group | Enzyme Class | Specific Examples | Metabolic Action |
|---|---|---|---|
| Nitroamino/Nitro | Cytochrome P450 | CYP2D6, CYP2E1, CYP3A4/5, CYP2C9, CYP2C19, CYP1A2 | Oxidative activation (α-hydroxylation) of nitrosamines, reduction of nitro groups. impactfactor.orgmdpi.comresearchgate.netnih.gov |
| Nitroamino/Nitro | Nitroreductases (various) | NADPH:P450 oxidoreductase, NAD(P)H-quinone oxidoreductase, Azoreductases | Six-electron reduction of the nitro group to an amino group. nih.govnih.govnih.gov |
| Nitroamino/Nitro | Other Oxidases | Aldehyde Oxidase, Xanthine Oxidase | Reduction of nitro groups. nih.govnih.gov |
| 6-Oxohexanoic acid | ω-Amino Group-Oxidizing Enzyme | ω-AOX from Phialemonium sp. | Oxidation of the amino group precursor to an oxo group. nih.gov |
| Dicarboxylic Acids | Peroxisomal β-oxidation enzymes | Acyl-CoA Oxidases | Chain-shortening of dicarboxylic acids. nih.gov |
Proposed Biotransformation Pathways for the Nitroamino Group
The nitroamino group is anticipated to undergo extensive biotransformation. The primary pathway for nitro-containing compounds is a six-electron reduction that proceeds sequentially through nitroso and N-hydroxylamino intermediates to ultimately form the corresponding amino group. nih.govnih.gov This process can be catalyzed by various nitroreductases found in mammalian cells and gut microbiota. nih.gov
Alternatively, N-nitrosamines undergo metabolic activation primarily through α-hydroxylation catalyzed by cytochrome P450 enzymes. impactfactor.orgresearchgate.netresearchgate.net This hydroxylation leads to the formation of unstable intermediates that can decompose to form reactive electrophiles. nih.govresearchgate.net While this compound is a nitroamine, not a nitrosamine (B1359907), the enzymatic machinery for nitrosamine metabolism could potentially interact with it.
Another potential fate involves conjugation reactions. The N-hydroxylamino intermediate formed during nitroreduction can be conjugated with acetate (B1210297) by N-acetyltransferases (NATs) or with sulfate (B86663) by sulfotransferases (SULTs). nih.govnih.gov These conjugation reactions can create a good leaving group, potentially leading to the formation of reactive nitrenium or carbenium ions. nih.gov
Influence on Amino Acid Catabolism and Related Metabolic Cycles
The carbon skeleton of this compound, being a dicarboxylic acid, can intersect with major metabolic cycles. Dicarboxylic acids are known products of fatty acid ω-oxidation and are subsequently metabolized via peroxisomal β-oxidation. nih.gov This process generates chain-shortened dicarboxylic acids and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.govresearchgate.net
Studies have shown that dietary dicarboxylic acids can serve as an alternative energy source, increasing metabolic rate and reducing body and liver fat in animal models. nih.gov This suggests that the 6-oxohexanoic acid backbone, once liberated from the nitroamino group, could be channeled into energy metabolism.
Furthermore, the catabolism of certain amino acids, such as lysine, proceeds through intermediates like aminoadipic acid, which is structurally related to the hexanoic acid backbone. britannica.com The introduction of a dicarboxylic acid like 6-oxohexanoic acid could potentially influence these amino acid degradation pathways by competing for enzymes or altering the pool of metabolic intermediates that feed into the TCA cycle. researchgate.netmdpi.com For instance, the carbon skeletons of many amino acids are ultimately converted into intermediates of the TCA cycle to generate ATP or serve as substrates for gluconeogenesis. mdpi.comyoutube.com
Molecular Recognition and Binding Studies with Biological Targets
While specific binding studies for this compound are not available, insights can be drawn from computational modeling and mechanistic studies of related molecules.
Ligand-Protein Interaction Modeling
Molecular docking and other computational methods are crucial for predicting how a ligand might interact with a protein's binding site.
Nitro Group Interactions: The nitro group is a significant functional group in medicinal chemistry. Recent studies have highlighted the importance of "π-hole interactions," where the electropositive nitrogen atom of the nitro group interacts favorably with lone-pair electrons from protein backbones (carbonyls) or sulfur-containing residues. nih.govnih.govd-nb.info These interactions can have an energy of approximately -5 kcal/mol and can contribute significantly to binding affinity. nih.govnih.gov This suggests that the nitroamino group of this compound could form such stabilizing interactions within a protein binding pocket.
Dicarboxylic Acid Interactions: The two carboxyl groups of dicarboxylic acids like adipic acid can form strong hydrogen bonds and salt bridges with basic amino acid residues (e.g., lysine, arginine) in a protein's active site. mdpi.com Molecular docking studies on dicarboxylic acid derivatives have shown their ability to form multiple hydrogen bonds, which are key to their binding affinity and role as enzyme inhibitors or receptor ligands. acs.orgnih.gov
Computational studies on various ligands containing carboxylic acid or nitro functionalities have successfully predicted their binding modes and affinities with targets like the SARS-CoV-2 main protease and p-glycoprotein, underscoring the utility of these models. nih.govmdpi.com
Table 2: Potential Molecular Interactions Based on Functional Groups
| Functional Group | Interaction Type | Potential Protein Partner | Significance |
|---|---|---|---|
| Nitroamino | π-hole Interaction | Backbone carbonyls, Cysteine (sulfur) | Contributes to binding affinity (approx. -5 kcal/mol). nih.govnih.gov |
| Carboxyl (acid) | Hydrogen Bonding / Salt Bridge | Lysine, Arginine, Histidine | Strong, directional interactions anchoring the ligand. mdpi.com |
| Carboxyl (oxo) | Hydrogen Bonding | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Directional interactions contributing to binding specificity. |
| Aliphatic Chain | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Contributes to overall binding affinity through the hydrophobic effect. |
Enzyme Inhibition or Activation Mechanisms
The structural features of this compound suggest it could act as an enzyme inhibitor through several mechanisms.
Competitive Inhibition: The molecule's dicarboxylic acid structure mimics natural substrates for enzymes involved in dicarboxylate metabolism. It could therefore act as a competitive inhibitor, binding to the active site and preventing the natural substrate from binding. youtube.comkhanacademy.org
Covalent Inhibition: The nitro group itself can act as a "masked electrophile." nih.govnih.gov In the right enzymatic environment, such as an active site containing a general acid and a nucleophilic cysteine residue, the nitroalkane can be converted to its nitronic acid tautomer. nih.govnih.gov This electrophilic intermediate can then react covalently with the cysteine, leading to irreversible inhibition of the enzyme. nih.govnih.gov This mechanism has been demonstrated for the inhibition of isocitrate lyase by 3-nitropropionate. nih.govnih.gov
Non-competitive or Mixed Inhibition: The molecule could also bind to an allosteric site (a site other than the active site) on an enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency. youtube.comkhanacademy.org This can occur whether the substrate is bound or not, leading to non-competitive or mixed inhibition. youtube.com
The specific type of inhibition would depend entirely on the target enzyme's structure and the nature of the binding pocket. youtube.com
Cellular Mechanisms of Action (at a fundamental biochemical level)
There is currently no available information from research findings that elucidates the specific cellular mechanisms of action for this compound. The biochemical pathways and molecular targets through which this compound might exert an effect remain uncharacterized.
Applications in Advanced Chemical Research and Materials Science
Building Block in Organic Synthesis for Complex Architectures
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more elaborate molecular structures through bottom-up modular assembly. sigmaaldrich.com Nitro compounds, in particular, are considered highly valuable intermediates in organic synthesis due to the versatility of the nitro group, which can be transformed into various other functionalities. nih.gov The structure of 6-(Nitroamino)-6-oxohexanoic acid, containing both a carboxylic acid and a nitroamino group, makes it a prime candidate for creating complex molecular architectures.
Precursor for Functionalized Polymers and Oligomers
The structure of this compound is analogous to 6-aminohexanoic acid, the monomer used in the production of Nylon 6. nih.govnih.gov This structural similarity suggests that this compound could serve as a monomer or co-monomer in polycondensation reactions to synthesize novel functionalized polyamides.
The resulting polymers would feature a nitroamino group pendant to the polymer backbone at each monomer unit. This functionality introduces the potential for:
Post-polymerization modification: The nitroamino group can be chemically modified to introduce other functional groups along the polymer chain.
Altered material properties: The presence of the polar and energetic nitroamino group could significantly influence the polymer's physical and chemical properties, such as solubility, thermal stability, and surface energy, compared to standard polyamides.
Energetic polymers: The incorporation of the nitroamino group, a known energetic moiety, could lead to the development of energetic polymers with tailored energy release characteristics.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are integral to medicinal chemistry and materials science. beilstein-journals.org The dual functionality of this compound provides a strategic advantage for the synthesis of various heterocyclic systems. The carboxylic acid and the nitroamino group can participate in intramolecular cyclization reactions or act as reaction sites in multicomponent reactions to form rings. For instance, nitroalkenes are known to be excellent precursors for synthesizing a wide variety of three- to five-membered heterocycles through reactions like Michael additions and cycloadditions. researchgate.netrsc.org Similarly, amino acids are used as starting materials to construct fused heterocyclic systems, such as quinazolinones. nih.gov This suggests that this compound could be a valuable precursor for creating novel, functionalized lactams, cyclic N-nitroamides, and other unique heterocyclic frameworks that are otherwise difficult to access.
Development of Linkers and Conjugates in Chemical Biology
Linkers are crucial components in chemical biology, acting as bridges to connect two or more molecular entities, such as in antibody-drug conjugates or Proteolysis Targeting Chimeras (PROTACs). bldpharm.com The ideal linker possesses appropriate length, flexibility, and chemical handles for conjugation. Molecules like 6-aminohexanoic acid are frequently used as flexible and hydrophobic linkers in the design of biologically active molecules. nih.govresearchgate.netnih.gov
This compound offers a unique platform for linker design due to its distinct functional groups:
The carboxylic acid can be readily activated to form an amide bond with an amine-containing biomolecule or a synthetic partner.
The nitroamino group provides a second, distinct point for chemical modification or conjugation, potentially through reactions that are orthogonal to the carboxylic acid chemistry.
This dual reactivity allows for the sequential and controlled assembly of complex bioconjugates. The six-carbon chain provides spatial separation and flexibility between the conjugated moieties, a critical factor for maintaining the biological activity of each component. bldpharm.com
Design of Novel Ligands for Catalysis
The development of new ligands is central to advancing the field of catalysis. The functional groups on a ligand are critical for coordinating to a metal center and influencing the catalyst's activity, selectivity, and stability. Both the carboxylic acid and the nitroamino group in this compound have the potential to act as coordinating groups for metal ions. The ability of nitroalkenes to coordinate with metal catalysts is a known principle in synthetic chemistry. rsc.org The combination of a hard carboxylate oxygen donor and a nitrogen-based nitroamino group could lead to the formation of stable chelate complexes with a variety of transition metals, making it a candidate for designing ligands for asymmetric synthesis and other catalytic transformations.
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π–π stacking. Amino acid derivatives are well-known for their ability to self-assemble into soft materials such as hydrogels. mdpi.com this compound possesses key features for participating in supramolecular assemblies:
Hydrogen Bonding: The carboxylic acid is an excellent hydrogen bond donor and acceptor. The nitroamino group also has the capacity for hydrogen bonding. rsc.org
Amphiphilicity: The molecule has a polar head (carboxylic acid and nitroamino group) and a nonpolar aliphatic tail, which could drive self-assembly in aqueous or organic media.
These features could enable this compound to form various supramolecular structures, such as micelles, vesicles, or fibrous networks, leading to the creation of novel hydrogels, liquid crystals, or other functional soft materials.
Potential in Energetic Material Research (due to nitroamino group)
The nitroamino (-NHNO₂) group is a powerful energetic functional group used in the design of high-energy density materials (HEDMs). rsc.org Its presence in this compound makes the compound a subject of interest for energetic material research. Energetic materials are a class of substances that store a significant amount of chemical energy, including explosives and propellants. purdue.edu
Key aspects that make the nitroamino group valuable in this context include:
High Energy: It contributes positively to the material's heat of formation and detonation performance. chemistry-chemists.com
Hydrogen Bonding and Stability: The nitroamino group can participate in hydrogen bonding. A key feature is its ability to undergo tautomerism to the nitroimino form, which can form strong intramolecular hydrogen bonds. This process enhances molecular planarity and stability, which can lead to higher density, improved thermal stability, and reduced sensitivity to impact—a desirable combination of properties for practical energetic materials. rsc.org
The combination of the energetic nitroamino group with a hydrocarbon backbone containing oxygen (from the carboxylic acid) suggests that this compound could be investigated as a novel energetic plasticizer, a melt-castable explosive, or a precursor to more complex energetic molecules. researchgate.net Research in this area focuses on achieving a balance between high performance and good safety characteristics. rsc.org
Interactive Data Tables
Table 1: Comparison of this compound with Related Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Primary Relevance |
| This compound | C₆H₁₁N₂O₄ | Carboxylic Acid, Nitroamino | Energetic Materials, Functional Polymers, Bifunctional Linkers |
| 6-Aminohexanoic acid nih.gov | C₆H₁₃NO₂ | Carboxylic Acid, Primary Amine | Polymer Monomer (Nylon 6), Chemical Biology Linker |
| 6-Oxohexanoic acid nih.gov | C₆H₁₀O₃ | Carboxylic Acid, Aldehyde | Metabolic Intermediate, Synthetic Building Block |
Table 2: Summary of Potential Applications
| Application Area | Relevant Section(s) | Key Structural Features Utilized | Potential Products |
| Organic Synthesis | 6.1.1, 6.1.2 | Carboxylic Acid, Nitroamino | Functionalized Polyamides, Heterocyclic Compounds |
| Chemical Biology | 6.2 | Bifunctional Nature, Aliphatic Chain | Bifunctional Linkers, Bioconjugates |
| Catalysis | 6.3 | Carboxylic Acid, Nitroamino | Novel Catalyst Ligands |
| Materials Science | 6.4 | Hydrogen Bonding, Amphiphilicity | Supramolecular Gels, Liquid Crystals |
| Energetic Materials | 6.5 | Nitroamino Group | High-Energy Density Materials, Energetic Polymers |
Synthesis and Characterization of Derivatives and Analogues
Systematic Structural Modifications of the Nitroamino Group
The nitroamino functionality is a key feature of the parent compound, and its systematic modification would be a primary avenue for creating a library of analogues. These modifications could aim to alter the electronic properties, steric bulk, and hydrogen bonding capabilities of this group.
One potential approach involves the alkylation or arylation of the amino nitrogen. This could be achieved through standard N-alkylation reactions using alkyl halides or reductive amination protocols. The introduction of different alkyl or aryl substituents would allow for a systematic study of how steric hindrance and electronic effects (electron-donating or electron-withdrawing) influence the stability and reactivity of the nitroamino group.
Another strategy could focus on the reduction of the nitro group to a nitroso or amino group, leading to a different class of derivatives. The controlled reduction of nitro compounds can be challenging but offers a pathway to compounds with significantly altered chemical properties.
Table 1: Hypothetical Derivatives from Nitroamino Group Modification
| Derivative Name | Modification | Potential Synthetic Route | Expected Change in Properties |
| 6-(N-Methyl-N-nitroamino)-6-oxohexanoic acid | Methylation of the amino nitrogen | Reaction with methyl iodide in the presence of a base | Increased lipophilicity, altered hydrogen bonding |
| 6-(N-Phenyl-N-nitroamino)-6-oxohexanoic acid | Arylation of the amino nitrogen | Buchwald-Hartwig amination with a phenyl halide | Enhanced thermal stability, introduction of aromatic interactions |
| 6-(Aminoamino)-6-oxohexanoic acid | Reduction of the nitro group | Catalytic hydrogenation (e.g., with Pd/C) | Increased basicity, potential for further derivatization at the new amino group |
Derivatization at the Oxo and Carboxylic Acid Centers
The oxo and carboxylic acid functionalities provide additional handles for derivatization. The carboxylic acid can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides, using standard organic synthesis methods. Esterification with different alcohols, for instance, would yield a series of compounds with varying steric and electronic properties at the terminus of the carbon chain.
The oxo group, likely a ketone at the 6-position, could undergo reactions typical of carbonyl compounds. These include reduction to a secondary alcohol, reductive amination to introduce a new amino group, or conversion to an oxime. Each of these transformations would significantly alter the molecule's structure and potential reactivity.
Table 2: Potential Derivatives from Oxo and Carboxylic Acid Center Modifications
| Derivative Name | Modification Site | Reagent/Reaction | Resulting Functional Group |
| Methyl 6-(nitroamino)-6-oxohexanoate | Carboxylic Acid | Methanol, acid catalyst (e.g., H₂SO₄) | Methyl Ester |
| 6-(Nitroamino)-6-oxo-N-phenylhexanamide | Carboxylic Acid | Aniline, coupling agent (e.g., DCC) | N-Phenyl Amide |
| 6-Hydroxy-6-(nitroamino)hexanoic acid | Oxo Group | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| 6-Amino-6-(nitroamino)hexanoic acid | Oxo Group | Ammonia (B1221849), reducing agent (e.g., NaBH₃CN) | Primary Amine |
Exploration of Chiral Derivatives and Enantioselective Synthesis
If the oxo group is indeed at the 6-position, the carbon atom C6 would be a stereocenter, meaning that 6-(nitroamino)-6-oxohexanoic acid could exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound and its derivatives would be crucial for studying its potential interactions with chiral biological systems.
Enantioselective synthesis could be approached in several ways. One method would involve the use of a chiral auxiliary attached to the carboxylic acid end of a precursor molecule to direct the stereoselective introduction of the nitroamino group. Alternatively, an asymmetric catalytic reaction could be employed to create the chiral center at C6 with high enantiomeric excess. The development of such a synthesis would be a significant step in exploring the three-dimensional chemical space of this compound family.
Comparative Studies of Structure-Reactivity Relationships
A systematic comparative study of the synthesized derivatives would be essential to establish structure-reactivity relationships. This would involve a detailed analysis of how each structural modification influences the compound's chemical and physical properties.
For example, the acidity of the carboxylic acid group could be measured and correlated with the electronic nature of the substituents on the nitroamino group. Similarly, the stability of the nitroamino group itself could be assessed under various conditions (e.g., thermal, acidic, basic) for each derivative. Spectroscopic techniques such as NMR and IR would be invaluable for characterizing the new compounds and understanding the electronic and steric effects of the different functional groups.
By systematically modifying the structure of this compound and evaluating the properties of the resulting analogues, a comprehensive understanding of the structure-reactivity relationships for this novel class of compounds could be developed.
Advanced Analytical Methodologies for 6 Nitroamino 6 Oxohexanoic Acid
Spectroscopic Techniques for Structural Elucidation
The precise determination of the molecular structure of 6-(Nitroamino)-6-oxohexanoic acid relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework. While specific experimental data for this compound is not publicly available, predicted ¹H NMR data for structurally related compounds like 6-hydroxyhexanoic acid can offer insights into the expected spectral patterns. hmdb.ca For a definitive structural assignment of this compound, a suite of NMR experiments would be necessary, including 2D techniques like COSY (Correlation Spectroscopy) to establish proton-proton couplings within the hexanoic acid chain, and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the connectivity between the carboxylic acid, the alkyl chain, and the nitroamino group. bmrb.io
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula. cjnmcpu.com Tandem mass spectrometry (MS/MS) experiments would further reveal characteristic fragmentation patterns, aiding in the structural confirmation by identifying the loss of specific functional groups, such as the nitroamino and carboxylic acid moieties. cjnmcpu.com Public mass spectral databases are valuable resources for comparing fragmentation patterns of related structures. govinfo.gov
Chromatographic Separations for Purity and Isomer Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection is a versatile method for purity analysis. A reverse-phase HPLC method, similar to those developed for other functionalized hexanoic acids like 6-(dioctadecylamino)-6-oxohexanoic acid, could be adapted. sielc.com Such a method would likely employ a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component with a pH modifier to ensure good peak shape for the carboxylic acid. sielc.comsielc.com HPLC-MS would provide the added advantage of mass identification for each separated peak, confirming the identity of the main compound and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after a derivatization step to increase the volatility of the carboxylic acid and nitroamino groups. The NIST Mass Spectral Library contains extensive data that can be used to identify compounds based on their mass spectra. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for a Related Compound (6-Hydroxyhexanoic acid)
| Atom Name | Predicted Chemical Shift (ppm) |
| Hα | 2.25 |
| Hβ | 1.58 |
| Hγ | 1.35 |
| Hδ | 1.51 |
| Hε | 3.59 |
Source: Human Metabolome Database. hmdb.ca Note: This data is for a structurally similar compound and serves as an estimation.
Quantitative Analytical Methods in Complex Chemical Matrices
Quantifying this compound, particularly in complex mixtures such as environmental or biological samples, requires robust and sensitive analytical methods.
HPLC-UV/MS is the method of choice for quantitative analysis due to its selectivity and sensitivity. By constructing a calibration curve using standards of known concentration, the amount of this compound in a sample can be accurately determined. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response. The selection of an appropriate UV wavelength or specific mass transitions in MS (in selected ion monitoring or multiple reaction monitoring mode) is crucial for minimizing interference from the matrix. sielc.com
The development of such a method would involve optimizing several parameters, including the mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape. For mass spectrometric detection, the ionization source parameters would also need to be fine-tuned to maximize the signal of the target analyte.
Chemometrics and Data Interpretation in Analytical Chemistry
The large datasets generated by modern analytical instruments, especially from techniques like multi-dimensional NMR and HRMS, necessitate the use of chemometric tools for efficient data processing and interpretation.
Chemometrics can be applied to enhance the signal-to-noise ratio in spectra, resolve overlapping chromatographic peaks, and identify patterns in complex datasets. For instance, principal component analysis (PCA) could be used to analyze spectral data from multiple samples to identify outliers or group samples based on their chemical composition. Software platforms are available that integrate data analysis and automated molecular identification, which can significantly streamline the workflow. mass-analytica.com
In the context of this compound analysis, chemometric methods could be employed to build predictive models that correlate spectral features with specific properties of the compound or to compare the analytical fingerprints of different batches to ensure product consistency.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of nitro compounds, often characterized by highly exothermic and rapid reactions, presents significant safety and control challenges in traditional batch reactors. nih.govacsgcipr.org Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a transformative solution. acsgcipr.orgresearchgate.net This approach provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety, higher yields, and better selectivity. researchgate.netresearchgate.net
For a compound like 6-(Nitroamino)-6-oxohexanoic acid, flow chemistry could enable a safer and more efficient nitration process. The small reaction volumes within flow reactors drastically minimize the risk of thermal runaways, a significant concern in nitration chemistry. acsgcipr.orgdtic.mil Furthermore, the integration of automated synthesis platforms with flow reactors is a burgeoning field. rsc.org These automated systems can continuously monitor reaction progress, optimize conditions in real-time, and allow for the rapid screening of different synthetic routes and catalysts. asm.org This could accelerate the discovery of novel and more efficient pathways to this compound and its derivatives.
Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk of thermal runaway due to large reaction volumes. | Enhanced safety due to small reaction volumes and superior heat transfer. acsgcipr.orgdtic.mil |
| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and stoichiometry. researchgate.net |
| Scalability | Scale-up can be challenging and require significant process redesign. | Scalable by running the system for longer or by "numbering-up" (running multiple reactors in parallel). acsgcipr.org |
| Efficiency | Can have lower yields and selectivity due to side reactions. | Often results in higher yields and improved selectivity. researchgate.net |
| Automation | More challenging to automate. | Readily integrated with automated control and optimization systems. asm.org |
Application of Artificial Intelligence in Compound Design and Reaction Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. In the context of this compound, AI can be leveraged in several key areas.
Firstly, AI algorithms can predict the properties of novel compounds based on their molecular structure. This is particularly valuable for energetic materials, where properties like detonation velocity, sensitivity, and thermal stability are critical. nih.gov By training ML models on existing data for nitro compounds, researchers could predict the energetic performance of this compound and design derivatives with tailored properties.
Exploration of Bio-inspired Synthesis Routes
The chemical industry is increasingly looking towards nature for inspiration to develop greener and more sustainable processes. numberanalytics.com Bio-inspired synthesis, which utilizes enzymes and microorganisms to carry out chemical transformations, offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact. researchgate.netnih.gov
For a molecule like this compound, exploring biocatalytic routes for its synthesis is a promising avenue of research. While the direct enzymatic synthesis of such a compound is not yet established, research into the biosynthesis of other nitro compounds provides a foundation. nih.govdtic.mil For instance, some microorganisms are known to produce nitro-containing natural products. nih.govdtic.mil Researchers are investigating the enzymes responsible for these nitration reactions with the goal of harnessing them for synthetic purposes. nih.govacs.org The enzymatic reduction of nitro groups is also a well-studied area, which could be relevant for the synthesis or modification of nitroamino compounds. nih.gov The development of a "bionic inspired multifunctional modular energetic materials" concept, drawing inspiration from the efficiency of stem cells, further highlights the move towards biologically-inspired design principles in this field. rsc.org
Table 2: Potential Bio-inspired Synthesis Strategies
| Strategy | Description | Potential Relevance for this compound |
| Enzymatic Nitration | Utilizing enzymes, such as certain cytochrome P450s, that can install nitro groups onto organic molecules. nih.govacs.org | Could offer a highly selective and environmentally benign method for the nitration step in the synthesis. |
| Biotransformation | Using whole-cell microorganisms to carry out one or more steps in the synthetic pathway. | Could potentially convert a precursor molecule into this compound under mild conditions. nih.gov |
| Metabolic Engineering | Modifying the metabolic pathways of microorganisms to produce the desired compound or a key precursor from simple feedstocks. | A long-term goal that could lead to a fully renewable production route. researchgate.net |
New Frontiers in Interdisciplinary Chemical Research
The unique properties of nitro compounds are leading to their exploration in a growing number of interdisciplinary fields beyond their traditional use as explosives and propellants. This expansion into new areas of materials science and nanotechnology opens up exciting possibilities for this compound.
The presence of both an energetic nitroamino group and a reactive carboxylic acid group makes this molecule a potentially valuable building block for advanced materials. For example, it could be incorporated into polymers to create energetic binders for propellant or explosive formulations. wiley-vch.de The carboxylic acid functionality would allow for covalent bonding to a polymer backbone, potentially improving the mechanical properties and stability of the resulting material.
Furthermore, the field of nanoenergetic materials, which involves the formulation of energetic components at the nanoscale, is a rapidly developing area. mdpi.comnih.govntu.edu.sg The properties of this compound could be harnessed in the creation of novel nano-composite energetic materials with tailored energy release rates and sensitivities. Its molecular structure could also be of interest in the design of metal-organic frameworks (MOFs) with energetic properties.
Challenges and Opportunities in the Field
The research and development of energetic materials like this compound are faced with a number of inherent challenges. A primary and enduring challenge is the "power-safety contradiction," where increasing the energetic performance of a material often leads to a decrease in its stability and an increase in its sensitivity to accidental initiation. rsc.orgresearchgate.net Balancing these competing properties is a central goal in the design of new energetic materials.
Another significant challenge is the environmental impact of the synthesis and use of nitro compounds. Traditional nitration methods often employ harsh acids and produce hazardous waste streams. asm.org There is a strong drive towards the development of "green" and sustainable manufacturing processes with reduced environmental footprints. chemicatimes.com
Despite these challenges, the field is ripe with opportunities. The advent of advanced manufacturing techniques, such as additive manufacturing (3D printing), holds the promise of creating complex energetic components with tailored geometries and performance characteristics. chemicatimes.com The increasing power of computational modeling and simulation allows for a deeper understanding of the fundamental properties of energetic materials, aiding in the rational design of new compounds. rsc.org Furthermore, the push for modernization in defense and aerospace applications continues to drive the demand for new, high-performance energetic materials, ensuring that research into compounds like this compound will remain a vibrant and important area of scientific inquiry. purdue.edunavy.mil
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 6-(Nitroamino)-6-oxohexanoic acid, and what are the critical parameters for optimizing yield?
- Methodological Answer : The compound can be synthesized via nitration of a precursor such as 6-amino-6-oxohexanoic acid. Key steps include introducing the nitro group under controlled acidic or nitrating conditions (e.g., HNO₃/H₂SO₄). Reaction temperature (0–5°C) and stoichiometric ratios of nitrating agents are critical to avoid over-nitration or decomposition. Post-synthesis purification via recrystallization or column chromatography is recommended . Optimize yield by monitoring pH during neutralization and using inert atmospheres to stabilize reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential functional group interactions?
- Methodological Answer :
- ¹H/¹³C NMR : Identify nitroamino (-NHNO₂) and carbonyl (C=O) groups. The nitroamino proton may appear as a broad singlet (δ 8–10 ppm) due to hydrogen bonding. Carbonyl signals (C=O) typically resonate at δ 170–180 ppm .
- IR Spectroscopy : Confirm nitro (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for spectral matching .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to minimize hydrolysis or thermal decomposition. Pre-experiment stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) using HPLC can identify degradation thresholds. Buffer systems (e.g., phosphate, acetate) should be employed to maintain pH during biological assays .
Advanced Research Questions
Q. How does the nitroamino group influence the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer : The nitroamino group is pH-sensitive, undergoing hydrolysis in acidic/basic conditions to form nitrous acid (HNO₂) and 6-amino-6-oxohexanoic acid. Kinetic studies using UV-Vis spectroscopy or LC-MS can track decomposition rates. For mechanistic insights, isotopically labeled (¹⁵N) analogs may clarify bond cleavage pathways. Theoretical calculations (DFT) can model transition states .
Q. What experimental designs are recommended to resolve contradictory data on the biological activity of this compound in cellular assays?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.
- Purity Validation : Use HPLC (>95% purity) to rule out impurities as confounding factors.
- Replication : Cross-validate findings in multiple cell lines (e.g., HEK293, HeLa) and primary cultures.
- Control Experiments : Include analogs (e.g., 6-amino-6-oxohexanoic acid) to isolate nitroamino-specific effects .
Q. How can factorial design be applied to study the synergistic effects of temperature and solvent polarity on the synthesis of this compound?
- Methodological Answer : Implement a 2² factorial design with factors:
- Temperature (Levels: 0°C, 25°C).
- Solvent Polarity (Levels: DMSO, EtOH).
Measure yield and purity as responses. Statistical analysis (ANOVA) identifies significant interactions. Response surface methodology (RSM) can optimize conditions for scale-up .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., nitroreductases).
- MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.
- QSAR Models : Corrogate electronic descriptors (e.g., nitro group charge) with experimental bioactivity data .
Data Analysis and Theoretical Frameworks
Q. How should researchers address discrepancies in reported spectroscopic data for this compound across studies?
- Methodological Answer : Cross-reference raw data with standardized databases (e.g., NIST Chemistry WebBook ). Replicate measurements under identical conditions (solvent, concentration, instrument calibration). Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by conformational flexibility .
Q. What theoretical frameworks guide the study of this compound’s role in redox biology?
- Methodological Answer : Link hypotheses to nitro-compound redox cycling theories. For example, the compound may act as a pro-drug, releasing NO under reductive conditions (e.g., in hypoxic tumor microenvironments). Test via cyclic voltammetry to map redox potentials and EPR spectroscopy to detect radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
